Hexyl dihydrogen phosphate
Description
Contextualization of Alkyl Phosphate (B84403) Monoesters within Chemical Systems
Alkyl phosphate monoesters are a class of organophosphorus compounds that play crucial roles in both biological and industrial systems. In nature, they are integral to biochemical processes, including energy transfer and the structural framework of nucleic acids. solubilityofthings.com Industrially, their amphiphilic nature makes them valuable as surfactants, emulsifiers, wetting agents, and corrosion inhibitors. shreechem.in The reactivity and stability of these esters are influenced by the length of the alkyl chain and the degree of substitution on the phosphate group. mdpi.comacs.org Monoesters, in particular, exhibit a different reactivity profile compared to their diester counterparts, a factor that is exploited in designing molecules for specific functions. mdpi.com
Evolution of Research Trajectories for Dihydrogen Phosphate Derivatives
Research into dihydrogen phosphate derivatives has evolved significantly over the years. Initially, the focus was on understanding their fundamental chemical properties and their roles in biological systems. nih.gov More recently, research has expanded to harness their unique characteristics for a wide range of applications. This includes their use in the synthesis of advanced materials, such as metal phosphates that can serve as precursors for ceramic materials. rsc.org There is also growing interest in their application as catalysts and in the development of novel drug delivery systems. mdpi.comacs.org The ability to tailor the properties of these derivatives by modifying the alkyl group has opened up new avenues for creating functional molecules with specific and enhanced capabilities. shreechem.in
Defining the Scope of Current Academic Inquiry into Hexyl Dihydrogen Phosphate
Current academic inquiry into this compound is multifaceted, exploring its synthesis, physicochemical properties, and diverse applications. Researchers are investigating its efficacy as an emulsifier and surfactant in cosmetic and pharmaceutical formulations, where it can improve the stability and solubility of active ingredients. guidechem.com In agriculture, its role as a wetting and dispersing agent in pesticide formulations is being studied to enhance their effectiveness. guidechem.com Furthermore, its potential in materials science, particularly in the formation of layered structures and as a component in the synthesis of mixed-metal phosphates, is an active area of investigation. rsc.org The study of its interactions at a molecular level, including its aggregation behavior and role in forming stable emulsions, continues to be a key focus of research. rsc.org
Physicochemical Properties of this compound
The utility of this compound in various applications is dictated by its distinct physicochemical properties. These properties arise from its molecular structure, which combines a six-carbon alkyl chain with a polar dihydrogen phosphate head.
| Property | Value |
| Molecular Formula | C₆H₁₅O₄P |
| Molecular Weight | 182.156 g/mol |
| CAS Number | 3900-04-7 |
| Appearance | Colorless liquid |
| Density | 1.189 g/cm³ |
| Boiling Point | 299.6°C at 760 mmHg |
| Flash Point | 135°C |
| Refractive Index | 1.454 |
| Solubility | Soluble in DMSO |
Data sourced from references guidechem.comchemicalbook.commedkoo.com
Synthesis and Reactions
The synthesis of this compound can be achieved through several routes, with the esterification of phosphoric acid being a common method. One approach involves the reaction of phosphoric acid with hexanol. Another method utilizes phosphorus pentoxide, which typically yields a mixture of mono- and diesters. shreechem.in The ratio of these products can be controlled by the reaction conditions. Using polyphosphoric acid as the phosphorylating agent tends to favor the formation of the monoester. shreechem.in
This compound can undergo several types of chemical reactions. As an acid, it can be neutralized by bases to form the corresponding hexyl phosphate salts. The ester linkage is susceptible to hydrolysis, which would break the molecule down into hexanol and phosphoric acid.
Applications in Research and Industry
The amphiphilic nature of this compound makes it a versatile compound with a broad range of applications.
Surfactant and Emulsifier: Its ability to reduce surface tension between oil and water phases makes it an effective emulsifier. guidechem.com This property is highly valued in the cosmetics industry for creating stable emulsions in creams and lotions, and in the pharmaceutical industry for formulating poorly soluble drugs. guidechem.com
Agricultural Formulations: In agriculture, it is used as a wetting and dispersing agent in pesticide formulations. guidechem.com This improves the spread and coverage of the active ingredients on plant surfaces, enhancing their efficacy. guidechem.com
Materials Science: Research has shown that mono-alkyl phosphates like this compound can self-assemble into layered structures through hydrogen bonding. rsc.org These organized structures can serve as precursors for the synthesis of metal phosphates and mixed-metal phosphate materials with potential applications in ceramics and energy storage. rsc.org
Catalysis: The acidic nature of the phosphate group allows it to function as a catalyst in certain organic reactions, such as the polymerization of vinyl ethers. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H2,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNWGDTYCJFUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863288 | |
| Record name | Monohexyl phosphate | |
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Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, monohexyl ester | |
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| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |
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CAS No. |
3900-04-7, 68307-94-8, 68511-03-5, 68515-98-0 | |
| Record name | Hexyl dihydrogen phosphate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Monohexyl phosphate | |
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| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |
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| Record name | Phosphoric acid, hexyl ester | |
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| Record name | Phosphoric acid, C3-9-alkyl esters | |
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| Record name | Phosphoric acid, monohexyl ester | |
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| Record name | Phosphoric acid, hexyl ester | |
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| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |
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| Record name | Phosphoric acid, C3-9-alkyl esters | |
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| Record name | Monohexyl phosphate | |
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| Record name | Phosphoric acid, mono- and di-C6-10-alkyl esters | |
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| Record name | Phosphoric acid, hexyl ester | |
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| Record name | Phosphoric acid, C3-9-alkyl esters | |
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| Record name | Hexyl dihydrogen phosphate | |
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| Record name | MONOHEXYL PHOSPHATE | |
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| Record name | HEXYL PHOSPHATE | |
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Synthetic Methodologies and Advanced Derivatization Strategies
Foundational Synthesis of Hexyl Dihydrogen Phosphate (B84403)
The synthesis of hexyl dihydrogen phosphate, a monoalkyl phosphate ester, is primarily achieved through the direct phosphorylation of 1-hexanol (B41254). This process, however, often yields a mixture of mono-, di-, and trialkyl phosphates, necessitating precise control over reaction conditions and robust purification methods to isolate the desired monoester.
Esterification Reaction Mechanisms and Process Parameters
The esterification of 1-hexanol to form this compound can be accomplished using several phosphorylating agents, most commonly phosphorus pentoxide (P₄O₁₀) or phosphorus oxychloride (POCl₃).
Reaction with Phosphorus Pentoxide (P₄O₁₀): This is a classical and potent method for producing phosphate esters. The reaction of an alcohol with P₄O₁₀ typically generates a mixture of mono- and disubstituted phosphate esters. The stoichiometry is critical; for instance, reacting P₄O₁₀ with an alcohol in a 1:3 molar ratio is a common starting point. The reaction is highly reactive, even at room temperature, and can be heated to between 50-200 °C for 2 to 24 hours to ensure completion. A subsequent hydrolysis step is necessary to convert any pyrophosphate intermediates into the desired orthophosphate esters. For example, the reaction of 2-ethylhexanol with phosphorus pentoxide produces approximately equimolar amounts of the mono- and diesters.
Reaction with Phosphorus Oxychloride (POCl₃): This method offers a more controlled, stepwise approach to phosphorylation. The reaction proceeds by the sequential substitution of the chlorine atoms on POCl₃ with the alcohol. To favor the monoester, the molar ratio of POCl₃ to 1-hexanol is carefully managed, often in the range of 1:1.5 to 1:2.5. The reaction is typically initiated at a low temperature (0–10 °C) during the addition of the alcohol to manage its exothermic nature. The mixture is then stirred for several hours, and the hydrogen chloride (HCl) gas generated is removed. Subsequent heating and neutralization steps complete the process.
The following table summarizes typical process parameters for these foundational synthetic routes.
| Parameter | Phosphorus Pentoxide (P₄O₁₀) Method | Phosphorus Oxychloride (POCl₃) Method |
| Phosphorylating Agent | Phosphorus Pentoxide | Phosphorus Oxychloride |
| Primary Reactant | 1-Hexanol | 1-Hexanol |
| Typical Molar Ratio | P₄O₁₀ : Alcohol ≈ 1:3 | POCl₃ : Alcohol ≈ 1:1.5–2.5 |
| Temperature Profile | 50–200 °C | 0–10 °C (initial), then 40–70 °C |
| Reaction Time | 2–24 hours | 1–3 hours (stirring), then 1–4 hours (heating) |
| Key Byproduct | Dialkyl phosphates | Hydrogen Chloride (HCl) |
Refined Purification Techniques for Monoalkyl Phosphates
Separating the desired monoalkyl phosphate from byproducts like dialkyl phosphates, unreacted alcohol, and inorganic acids is a critical challenge. google.com Several refined techniques have been developed to achieve high purity.
One effective method relies on the differential solubility of mono- and dialkyl phosphates and their salts. google.com A common procedure for water-insoluble monoalkyl phosphates involves the following steps:
Aqueous Extraction: The crude reaction mixture is first washed with water to remove inorganic acids like phosphoric acid or pyrophosphoric acid. google.com
Salt Formation: The remaining organic phase, containing a mixture of mono- and dialkyl phosphates, is treated with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH). This selectively converts the water-insoluble monoalkyl phosphate into its water-soluble dialkali metal salt (e.g., monoalkyl disodium (B8443419) phosphate). google.com The pH is raised to approximately 12 or higher to ensure complete conversion. google.com
Phase Separation: The aqueous phase, now containing the dissolved monoalkyl phosphate salt, is separated from the organic phase, which retains the dialkyl phosphate and unreacted alcohol. google.com
Re-acidification: The separated aqueous phase is then treated with a strong mineral acid, like hydrochloric acid (HCl), to a pH of about 0.5. google.com This converts the salt back into the water-insoluble monoalkyl phosphate, causing it to precipitate or separate. google.com
Final Extraction: The purified monoalkyl phosphate can then be recovered from the aqueous phase by extraction with an inert organic solvent, followed by solvent removal. google.com
Other purification strategies include selective precipitation using metal salts, such as the copper salt precipitation method, which has proven effective for purifying similar compounds like di(2-ethylhexyl)phosphoric acid (HDEHP) by yielding a product with high optical clarity. bohrium.com
Design and Synthesis of Functionalized this compound Derivatives and Analogues
The acidic nature of the dihydrogen phosphate group allows for further chemical modification, leading to the creation of functional derivatives such as amine-phosphate salts and the integration of the molecule into larger, more complex structures like ionic liquids.
Targeted Formation of Amine-Phosphate Adducts and Salts
This compound, as a Brønsted acid, readily reacts with basic amine compounds to form ammonium (B1175870) phosphate salts. This is a straightforward acid-base neutralization reaction where the acidic proton of the phosphate group is transferred to the nitrogen atom of the amine. These adducts can be formed with a wide variety of amines, including primary, secondary, and tertiary amines, as well as polyamines and aminoalcohols. google.com
Synthesis and Characterization of Complexes with Aminoalcohols (e.g., 2-aminoethanol, nitrilotriethanol)
Complexes with aminoalcohols are formed through the same acid-base principle. The amino group of the aminoalcohol is protonated by the this compound. For example, in a reaction with 2-aminoethanol, the proton from the phosphate group is transferred to the nitrogen atom of 2-aminoethanol, forming the 2-hydroxyethylammonium cation, which then forms an ionic bond with the hexyl hydrogen phosphate anion.
The general reaction is as follows: C₆H₁₃OPO(OH)₂ + R-NH₂ → [R-NH₃]⁺[C₆H₁₃OPO(OH)O]⁻
This method is analogous to the synthesis of other simple ammonium dihydrogen phosphate salts, which are prepared by reacting an amine with phosphoric acid, often in a flask immersed in a water bath to control temperature, followed by removal of water under vacuum. psu.edu The resulting salts are characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure. psu.edu
Integration into Ionic Liquid Architectures
Ionic liquids (ILs) are salts with melting points below 100 °C, and they are valued as designer solvents and catalysts. The dihydrogen phosphate anion [H₂PO₄]⁻ is a common component in the synthesis of ILs. researchgate.netdiva-portal.org this compound can serve as a precursor to the anion in an ionic liquid.
The synthesis typically involves a metathesis (ion exchange) reaction. For example, an imidazolium (B1220033) halide salt, such as 1-hexyl-3-methylimidazolium (B1224943) chloride, can be reacted with a source of the dihydrogen phosphate anion to produce the corresponding ionic liquid. frontiersin.org Alternatively, a Brønsted acid-base reaction can be employed, where an amine or a basic heterocyclic compound is neutralized with an acid like this compound. psu.edudiva-portal.org The properties of the resulting ionic liquid, such as its hydrophobicity, viscosity, and thermal stability, are determined by the combination of both the cation and the anion. researchgate.net The use of a longer alkyl chain on the phosphate, such as a hexyl group, would increase the hydrophobicity of the resulting ionic liquid.
Development of Phosphorylated Sugar Derivatives with Hexyl/Hexose (B10828440) Backbones
The phosphorylation of sugars is a critical transformation for producing biologically significant molecules. Glucose-6-phosphate (G6P), a key metabolite in cellular pathways, is a primary example. wikipedia.org The development of its analogues and other phosphorylated hexose derivatives allows for the investigation of various biological processes, including angiogenesis. researchgate.net
The synthesis of G6P can be accomplished through both chemical and enzymatic routes. Within a cell, it is produced via the phosphorylation of glucose by enzymes like hexokinase, a reaction that consumes one ATP molecule. wikipedia.org Enzymatic synthesis has been developed as a "one-pot" reaction system, for instance, converting cellulose (B213188) into G6P using cellulase (B1617823) for glucose release and hexokinase/polyphosphate kinase for the phosphorylation step. frontiersin.org
The creation of G6P analogues often involves modifying the sugar backbone or the phosphate group to study structure-activity relationships. For example, analogues of mannose-6-phosphate (B13060355) (M6P), a stereoisomer of G6P, have been synthesized by modifying the C-6 position to understand their role as angiogenesis regulators. researchgate.net A common strategy involves using a key cyclic sulfate (B86663) intermediate, which allows for nucleophilic displacement to introduce different functional groups at the C-6 position before phosphorylation. researchgate.net
| Approach | Description | Example Reaction | Key Reagents/Enzymes | Reference |
|---|---|---|---|---|
| Enzymatic Synthesis | Utilizes enzymes to carry out specific phosphorylation steps. | Phosphorylation of glucose to G6P. | Hexokinase, ATP, Polyphosphate kinase (for ATP regeneration). | frontiersin.org |
| Chemical Synthesis via Cyclic Intermediates | Allows for modification at specific positions before phosphorylation. | Synthesis of mannose-6-phosphate analogues. | Cyclic sulfate intermediate, various nucleophiles. | researchgate.net |
| Proposed Multi-step Chemical Synthesis | A hypothetical route for complex analogues involving sequential standard reactions. | Reductive amination followed by phosphorylation. | Protected glucose, hexylamine (B90201), NaBH₃CN, POCl₃. | wikipedia.org |
Fabrication of Other Functionalized Alkyl Dihydrogen Phosphates (e.g., Dodecyl Dihydrogen Phosphate)
The synthesis of long-chain monoalkyl phosphates is well-established, with various methods available to produce compounds like dodecyl dihydrogen phosphate. These compounds serve as important surfactants and functional molecules. researchgate.netelpub.ru A common and effective method for synthesizing alkyl phosphates involves the phosphating reaction of the corresponding fatty alcohol with phosphorus pentoxide (P₂O₅). elpub.ru This reaction typically produces a mixture of mono- and di-substituted phosphoric acid esters, and the ratio can be controlled by tailoring the reaction conditions and the structure of the alcohol feedstock. elpub.ru
Another historical method involves the reaction of long-chain alcohols with pyrophosphoric acid. acs.org More contemporary approaches include the esterification of phosphoric acid with alcohols in the presence of a dehydrating agent like acetic anhydride. researchgate.net These methods provide organic-soluble monoalkyl phosphate esters. researchgate.net Functionalized alkyl phosphates can also be prepared for specific applications, such as grafting dodecyl dihydrogen phosphate (DDP) onto the surface of inorganic particles to create organic-inorganic hybrids. rsc.orgscispace.com This is achieved by forming chemical bonds between the hydroxyl groups on the particle surface and the phosphate group of DDP. scispace.com
| Phosphorylating Agent | Starting Alcohol | Product Example | Key Features of Method | Reference |
|---|---|---|---|---|
| Phosphorus Pentoxide (P₂O₅) | Dodecanol | Dodecyl Dihydrogen Phosphate | Industrial method, produces mono-/di-ester mixtures. | elpub.ru |
| Pyrophosphoric Acid | Long-chain alcohols | Long-chain Monoalkyl Phosphates | Direct reaction between alcohol and acid. | acs.org |
| Phosphoric Acid / Acetic Anhydride | Aliphatic alcohols | Mono-alkyl Phosphate Esters | Activation of phosphoric acid allows for esterification. | researchgate.net |
Innovative Synthetic Pathways and Principles of Sustainable Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of phosphate compounds to reduce environmental impact and improve efficiency. This involves developing novel synthetic methods, using less hazardous materials, and enhancing reaction conditions. rsc.org
One innovative approach is the use of solvent-free reaction conditions. For instance, solid-state reactions conducted by grinding reagents together with a pestle and mortar can proceed efficiently without any solvent, minimizing toxic waste. ufms.br Potassium dihydrogen phosphate (KH₂PO₄) itself has been employed as an inexpensive and user-friendly catalyst in such solid-state syntheses. ufms.br The choice of solvent also has a significant effect on reaction yields and sustainability; studies have shown that moving from traditional organic solvents to more benign alternatives like water or ethanol, or using no solvent at all, can drastically alter the green credentials of a process. rsc.org
Furthermore, the use of sustainable starting materials is a key aspect of green chemistry. The synthesis of adhesives and other chemical products from biomass precursors like sucrose (B13894), in combination with simple reagents like ammonium dihydrogen phosphate, represents a move away from petrochemical feedstocks. mdpi.com Microwave-assisted synthesis is another modern technique that can lead to shorter reaction times and improved yields for phosphorus compounds. rsc.org These innovative pathways aim to make the production of alkyl dihydrogen phosphates and their derivatives not only more efficient but also more environmentally and economically sustainable. rsc.orgufms.br
| Principle/Method | Description | Example | Sustainability Benefit | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Reactions are conducted by grinding solid reagents together. | KH₂PO₄ catalyzed synthesis of naphthoxazines. | Eliminates solvent waste, high efficiency. | ufms.br |
| Use of Benign Catalysts | Employing non-toxic, inexpensive catalysts. | Potassium dihydrogen phosphate as a catalyst. | Reduces toxicity and cost. | rsc.orgufms.br |
| Biomass-Derived Precursors | Utilizing renewable resources like sugars as starting materials. | Synthesis of adhesives from sucrose and ammonium dihydrogen phosphate. | Reduces reliance on fossil fuels. | mdpi.com |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Synthesis of α-hydroxyphosphonates. | Shorter reaction times, often higher yields. | rsc.org |
Mechanistic Investigations of Hexyl Dihydrogen Phosphate Reactivity
Exploration of Intermolecular Interactions and Self-Assembly Phenomena
The dihydrogen phosphate (B84403) moiety is a versatile building block for forming extensive hydrogen bonding networks. In various crystalline structures of dihydrogen phosphate salts, the H₂PO₄⁻ anions can form one-dimensional chains or two-dimensional sheets through O-H⋯O hydrogen bonds. researchgate.net These anionic supramolecular motifs are influenced by the nature of the accompanying cations and their interactions with the dihydrogen phosphate anions. researchgate.net
In some systems, intramolecular hydrogen bonds are also observed, such as between the protons of a dihydrogen tetrametaphosphate and neighboring P—O⁻ bonds, characterized by short H···O distances. google.com The ability of the dihydrogen phosphate group to form multiple hydrogen bonds makes it a key component in the self-assembly of complex supramolecular architectures. ntu.edu.tw
Ionic interactions play a crucial role in the behavior of hexyl dihydrogen phosphate, particularly in solution and in the formation of complexes. In reversed-phase liquid chromatography (RPLC) systems using ionic additives, basic compounds can be retained through a mixed mechanism involving both hydrophobic and ionic interactions. mdpi.com The stationary phase can be modified by the adsorption of ionic species, creating sites for ionic interactions with charged solutes. mdpi.com
The complexation of ions is often studied using techniques like potentiometry, conductometry, and isothermal titration calorimetry (ITC). researchgate.net For example, the binding of ion pairs like NaCl, NaHSO₄, and NaH₂PO₄ by a calix researchgate.netarene host in acetonitrile (B52724) has been comprehensively studied, revealing the thermodynamic parameters of complex formation. researchgate.net Such studies often require careful consideration of side processes like ion association and salt precipitation. researchgate.net
In the context of catalysis, the formation of an ion pair between a chiral Brønsted acid catalyst and a substrate is a key step. core.ac.uk The electrostatic interactions within this ion pair are a major driving force and have a significant effect on the enantioselectivity of the reaction. core.ac.uk The strength of these ionic interactions is influenced by the nature of the ions, the solvent, and the temperature.
The hexyl chain of this compound introduces a significant hydrophobic character to the molecule. This hydrophobicity plays a critical role in its interactions and self-assembly behavior. In the context of adhesive monomers used in dentistry, longer carbon chains, such as the decyl chain in 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP), are more hydrophobic. researchgate.net This increased hydrophobicity is thought to enhance the chemical interaction with calcium and reduce degradation of the monomer. researchgate.net
In chromatographic systems, the hydrocarbon chains of the stationary phase provide sites for hydrophobic interactions with solutes. mdpi.com The hexyl group of this compound can participate in such interactions, influencing its retention and separation behavior. The combination of hydrophobic interactions from the alkyl chain and ionic interactions from the phosphate group leads to mixed retention mechanisms. mdpi.com
The self-assembly of amphiphilic molecules like this compound is driven by both hydrophilic and hydrophobic forces. The hydrophilic phosphate headgroup will preferentially interact with polar environments, while the hydrophobic hexyl tail will seek to minimize contact with polar solvents, often leading to the formation of micelles or other aggregated structures. This behavior is fundamental to its application as a surfactant or in the formation of structured materials.
Study of Self-Assembly Processes into Aggregates and Micellar Structures
This compound, as an amphiphilic molecule, exhibits a propensity for self-assembly in aqueous solutions. This behavior is driven by the hydrophobic interactions of the hexyl chains and the hydrophilic nature of the dihydrogen phosphate headgroups. The aggregation process typically leads to the formation of micellar structures, where the hydrophobic tails are sequestered from the aqueous environment in the core of the aggregate, and the polar headgroups form a hydrophilic shell at the interface with water.
The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. kruss-scientific.comacs.orgwikipedia.org While specific CMC data for pure this compound is not extensively documented in readily available literature, studies on homologous series of alkyl phosphate esters provide a clear trend. Research has shown that for mixtures of mono- and di-phosphate esters with a high proportion of the monoester, the CMC decreases as the length of the alkyl chain increases. researchgate.net This is attributed to the enhanced hydrophobic effect of longer alkyl chains, which provides a greater driving force for aggregation. wikipedia.org For instance, a study on alkyl phosphate esters demonstrated a clear relationship between the number of carbon atoms in the alkyl chain and the resulting CMC.
This trend allows for an estimation of the behavior of this compound relative to other alkyl phosphates. Given its C6 alkyl chain, its CMC would be expected to be higher than that of longer-chain alkyl phosphates like dodecyl phosphate but lower than that of shorter-chain analogues like butyl phosphate. The aggregation of these molecules leads to the formation of various structures, with spherical micelles being the most common. nih.gov However, depending on factors such as concentration, pH, and ionic strength, other aggregate morphologies like vesicles or lamellar structures could potentially form. researchgate.net For example, calix scirp.orgarene-based lipids with C6 alkyl tails have been shown to form monodisperse micelles with diameters around 2.6 nm. nih.gov
The self-assembly process is a dynamic equilibrium between monomeric surfactant molecules and the aggregated micelles. This behavior is crucial for many of the applications of alkyl phosphates, as the formation of micelles dramatically alters the properties of the solution, such as its ability to solubilize hydrophobic substances.
Reaction Kinetics and Thermodynamic Analyses in Diverse Chemical Environments
The rate-determining step in the thermal decomposition of many alkyl phosphates on metal surfaces is the cleavage of the C-O bond. nih.govresearchgate.net The stability of the resulting carbocation or radical intermediate plays a significant role in the reaction rate. For instance, phosphate esters with secondary alkyl groups decompose faster than those with primary alkyl groups due to the formation of more stable secondary carbocations. nih.gov Since this compound has a primary alkyl group, its decomposition is expected to be slower than that of a secondary alkyl phosphate like di(2-ethyl-hexyl) phosphate.
The table below presents activation parameters for the decomposition of several related phosphate esters, offering a comparative basis for understanding the reactivity of this compound.
| Compound/Process | Activation Energy (Ea) | Reference |
| Formation of PA and condensed phosphates from C12-MAP decomposition | 26.2 kcal/mol | jst.go.jp |
| Thermal decomposition of Tris(2,3-dibromopropyl) phosphate | 129.5 kJ/mol | akjournals.com |
| Leaching of rare earth elements from phosphate rock (diffusion-controlled) | 11.22 - 18.72 kJ/mol | mdpi.com |
| Alkaline hydrolysis of Methyl-p-nitrophenyl phosphate diester | 86.3 kJ/mol | samipubco.com |
| Alkaline hydrolysis of Bis-p-nitrophenyl phosphate diester | 48.8 kJ/mol | samipubco.com |
This table is based on data for related phosphate compounds and processes to provide a comparative context for the reactivity of this compound.
It is important to note that the reaction environment, such as the presence of catalysts or surfaces, can significantly influence the activation energy. For example, the decomposition of tri-n-butyl phosphate is accelerated on ferrous surfaces, and the application of an electric field can further lower the activation energy or increase the pre-exponential factor in the Arrhenius equation. nih.govchemrxiv.org
The Gibbs free energy of micellization (ΔG°mic) is a key thermodynamic parameter that quantifies the spontaneity of the self-assembly process. A negative ΔG°mic indicates a spontaneous micelle formation. While direct thermodynamic data for this compound is scarce, studies on related systems provide valuable insights. For instance, microcalorimetric studies on mono(2-ethyl-hexyl)-2-ethyl-hexyl phosphate salts in organic solvents have been used to determine the thermodynamic functions of micelle formation. acs.orgjst.go.jp
The enthalpy of micellization (ΔH°mic) can be either exothermic or endothermic, depending on the specific interactions involved. Calorimetric measurements of the enthalpy of transfer of p-nitrophenyl phosphate from water to an aqueous DMSO mixture showed that the transfer is exothermic, with an enthalpy of transfer for the reactant of -23.9 kcal/mol. nih.gov This suggests that the interactions between the phosphate ester and the mixed solvent are energetically favorable.
The following table presents thermodynamic parameters for the micellization of related surfactant systems, which can be used to infer the behavior of this compound.
| System | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | ΔS°mic (J/mol·K) | Reference |
| Dodecyl phosphocholine/SDS mixed micelles (1:1) at 318 K | -33.9 | -1.7 | 101.2 | researchgate.net |
| Di(2-ethyl-hexyl) phosphate potassium salt in dodecane (B42187) + sec-octyl alcohol | -29.2 | 4.6 | 113.4 | acs.org |
| Mono(2-ethyl-hexyl)-2-ethyl-hexyl phosphate nickel salt in decane (B31447) + sec-octyl alcohol | -26.5 | -1.0 | 85.6 | acs.org |
This table provides a comparative overview of thermodynamic parameters for micellization in related systems. The values are indicative and depend on specific conditions such as temperature and solvent composition.
The thermodynamic stability of the alkyl phosphate salt emulsion is a critical factor in its applications. From a thermodynamic viewpoint, emulsions are inherently unstable systems due to their large interfacial area and higher system energy. google.com The tendency to minimize this energy drives the system towards phase separation. The choice of counterions and the addition of stabilizers can significantly influence the thermodynamic stability of this compound formulations.
The reactions of this compound can be significantly accelerated in the presence of catalysts. A particularly important class of catalyzed reactions is the hydrolysis of the phosphate ester bond, which is often studied using enzymes such as alkaline phosphatase. nih.govacs.org While the uncatalyzed hydrolysis of alkyl phosphate dianions is extremely slow, with an estimated half-life of 1012 years at 25°C, enzymes can enhance the reaction rate by many orders of magnitude. nih.gov
Kinetic studies of the enzymatic hydrolysis of alkyl phosphates provide valuable information about the reaction mechanism and the factors influencing the catalytic efficiency. A study on the hydrolysis of various polyfluorinated alkyl phosphate monoesters by bovine intestinal alkaline phosphatase determined the apparent bimolecular rate constant (kcat/Km) for hexyl phosphate to be 3.8 x 105 M-1s-1. nih.gov This value provides a quantitative measure of the enzyme's efficiency in catalyzing the hydrolysis of hexyl phosphate.
The mechanism of alkaline phosphatase-catalyzed hydrolysis of alkyl phosphates is believed to proceed through a largely dissociative transition state. nih.govacs.org This is supported by the steep dependence of the reaction rate on the pKa of the leaving group, with a Brønsted coefficient (βlg) of -0.85. nih.govacs.org This indicates that there is a significant development of negative charge on the leaving group in the transition state.
The table below summarizes key kinetic parameters for the enzyme-catalyzed hydrolysis of hexyl phosphate and a related compound.
| Substrate | Enzyme | kcat/Km (M-1s-1) | Reference |
| Hexyl phosphate | Bovine intestinal alkaline phosphatase | 3.8 x 105 | nih.gov |
| 6:2 monoPAP | Bovine intestinal alkaline phosphatase | 1.1 x 107 (average) | nih.gov |
This table presents kinetic data for the enzyme-catalyzed hydrolysis of hexyl phosphate and a polyfluorinated analogue (monoPAP).
The electron-withdrawing nature of substituents on the alkyl chain can significantly enhance the rate of hydrolysis by improving the leaving group ability of the alcohol. nih.gov For example, the kcat/Km for the hydrolysis of polyfluorinated alkyl phosphates is significantly higher than that of their hydrogenated counterparts. nih.gov This highlights the importance of electronic effects in the catalyzed reactions of this compound and its derivatives.
Investigations into Structure-Activity Relationships for Derivatized Forms
The chemical properties and functional performance of this compound are intrinsically linked to its molecular structure, particularly the length of its alkyl chain and the presence of any substituents. Variations in these structural features can profoundly influence its reactivity, self-assembly behavior, and interactions with other molecules and surfaces.
Impact of Alkyl Chain Length:
The length of the alkyl chain is a critical determinant of the physicochemical properties of alkyl phosphates. A primary effect is on the molecule's hydrophobicity. As the alkyl chain length increases, the hydrophobic character of the molecule becomes more pronounced, which in turn affects its solubility and self-assembly in aqueous media. For instance, the critical micelle concentration (CMC) of alkyl phosphates generally decreases with increasing alkyl chain length due to stronger van der Waals interactions between the chains, which favors the formation of micelles. researchgate.netresearchgate.net Therefore, this compound (C6) is expected to have a higher CMC than dodecyl dihydrogen phosphate (C12).
The alkyl chain length also plays a crucial role in the formation and properties of self-assembled monolayers (SAMs) on various substrates. Studies on titanium oxide surfaces have shown that a higher degree of order and packing density within the monolayers is achieved with alkyl phosphates having longer alkyl chains (exceeding 15 carbon atoms). researchgate.netacs.orgnih.gov This is attributed to the increased van der Waals forces between the longer chains, leading to more crystalline and stable films. researchgate.net While this compound can form SAMs, they are likely to be less ordered and have a lower packing density compared to their longer-chain counterparts.
The thermal stability of alkyl phosphates also shows some dependence on the alkyl chain length, although studies on monoalkyl phosphates with chain lengths from C12 to C16 have indicated similar thermal stabilities. jst.go.jp However, the nature of the decomposition products can be influenced by the structure.
The following table summarizes the general effects of increasing alkyl chain length on the properties of alkyl phosphates.
| Property | Effect of Increasing Alkyl Chain Length | References |
| Critical Micelle Concentration (CMC) | Decreases | researchgate.netresearchgate.net |
| Order and Packing Density of SAMs | Increases | researchgate.netacs.orgnih.gov |
| Hydrophobicity | Increases | wikipedia.org |
| Solubility in Water | Decreases | google.com |
This table provides a general overview of the trends observed with increasing alkyl chain length in homologous series of alkyl phosphates.
Impact of Substituent Variation:
The introduction of substituents on the alkyl chain or the phosphate group can dramatically alter the chemical properties and functional performance of this compound. For example, the presence of electron-withdrawing groups, such as fluorine atoms, on the alkyl chain can significantly increase the acidity of the phosphate group and enhance the rate of hydrolysis, particularly in catalyzed reactions. nih.gov This is due to the stabilization of the negative charge on the leaving group in the transition state.
Conversely, the introduction of bulky substituents can create steric hindrance, which may impede reactions at the phosphorus center or affect the packing of the molecules in self-assembled structures. The nature and position of substituents can also influence the binding affinity of the molecule to specific targets, a key aspect in the design of enzyme inhibitors or other biologically active compounds. For example, in a series of O-alkyl-O-methylchloroformimino phenylphosphonates, the selectivity for the target enzyme (neuropathy target esterase) increased with rising hydrophobicity of the alkyl group.
Applications in Advanced Chemical and Materials Science
Catalysis and Organocatalysis Utilizing Hexyl Dihydrogen Phosphate (B84403) Systems
While the direct catalytic use of hexyl dihydrogen phosphate as a standalone entity is not extensively documented in scientific literature, its functional group, the dihydrogen phosphate anion, is a critical component in various catalytic systems, especially in the formulation of task-specific ionic liquids.
Catalytic Roles of Ionic Liquids Incorporating Dihydrogen Phosphate Anions
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. acs.org The properties of an IL can be finely tuned by modifying its cation and anion, making them "designer solvents" for specific chemical tasks. acs.org ILs that incorporate the dihydrogen phosphate anion (H₂PO₄⁻) are a class of Brønsted acidic ionic liquids, capable of donating a proton to facilitate acid-catalyzed reactions. researchgate.net
Applications in Organic Synthesis (e.g., Knoevenagel Condensation)
For example, imidazolium-based ionic liquids with the dihydrogen phosphate anion, such as 1-butyl-3-methylimidazolium dihydrogen phosphate ([Bmim]H₂PO₄), have been investigated as catalysts for this transformation. researchgate.net The acidic nature of these ILs facilitates the reaction, often providing good yields under mild conditions. The performance of these catalysts is influenced by the nature of both the cation and the anion.
| Catalyst System | Role of Dihydrogen Phosphate | Reaction |
| [Bmim]H₂PO₄ | Brønsted Acidic Catalyst | Knoevenagel Condensation |
| [Hmim]Tfa | Brønsted Acidic Catalyst | Knoevenagel Condensation |
Catalysis of Carbon Dioxide Hydrogenation and Formic Acid Dehydrogenation
The conversion of carbon dioxide (CO₂) into valuable chemicals like formic acid is a significant area of green chemistry research. Homogeneous hydrogenation of CO₂ is an attractive pathway, and ionic liquids are studied as promising media for these reactions. researchgate.net ILs containing dihydrogen phosphate are among the types considered for process simulations involving CO₂ hydrogenation to formic acid. acs.org The IL can play multiple roles, including capturing and activating CO₂, and stabilizing the catalyst and intermediates.
Exploration of Co-catalytic Functions and Synergistic Effects in Multi-component Systems
This compound or related dihydrogen phosphate compounds can function as part of a multi-component system, where synergistic effects between the different components lead to enhanced performance. This synergy can manifest in improved catalytic activity, stability, or other material properties.
A notable example is found in the development of fire retardant systems. Research on a two-component system for plasticized PVC, consisting of L-histidinium dihydrogen phosphate-phosphoric acid (LHP) and nanoclay, confirmed the existence of synergistic effects between the components. mdpi.com This combination led to a significant reduction in fire intensity and smoke emission, acting through both gas-phase flame inhibition and condensed-phase char formation. mdpi.com Similarly, synergistic effects have been noted in binary systems of ionic liquids and solvents for enzymatic reactions, with choline (B1196258) dihydrogen phosphate being one of the ILs studied. icesi.edu.co These findings highlight the potential of dihydrogen phosphate moieties to work in concert with other materials to achieve functionalities that are superior to the individual components alone.
Contributions to Separation Science and Extraction Processes
The amphiphilic nature of this compound, arising from its polar phosphate group and nonpolar hexyl chain, makes it and related alkyl phosphoric acids valuable in separation science. These compounds are particularly utilized in solvent extraction and as mobile phase additives in chromatography.
In solvent extraction, organophosphorus compounds like di-(2-ethylhexyl) phosphoric acid (D2EHPA) are widely used as extractants for separating metal ions, such as rare-earth elements and other metals like nickel and magnesium, from aqueous solutions. scilit.comresearchgate.netresearchgate.net The mechanism often involves cation exchange, where the proton of the acidic phosphate group is exchanged for a metal ion, forming a neutral complex that is soluble in the organic phase. researchgate.net The efficiency of the extraction depends on factors such as the pH of the aqueous phase and the concentration of the extractant. researchgate.net Although D2EHPA is a dialkyl phosphate, the underlying principle of using an acidic organophosphate compound with alkyl chains to chelate and extract cations is directly relevant to mono-alkyl phosphates like this compound.
In the field of chromatography, dihydrogen phosphate salts, such as sodium dihydrogen phosphate and ammonium (B1175870) dihydrogen phosphate, are mainstays in the preparation of buffer solutions for High-Performance Liquid Chromatography (HPLC). mdpi.comnih.gov These buffers are used to control the pH of the mobile phase, which is critical for achieving reproducible separation of analytes. In some applications, the hexyl group also plays a role. For instance, N,N-dimethylhexylamine has been used as an ion-pairing agent in conjunction with an ammonium dihydrogen phosphate buffer for the analysis of nucleotides. nih.gov In another study, the ionic liquid 1-hexyl-3-methylimidazolium (B1224943) chloride was used as a mobile phase reagent alongside a sodium dihydrogen phosphate buffer to modulate the retention of basic compounds on a C18 column. mdpi.com These examples demonstrate that both the hexyl group and the dihydrogen phosphate anion are functional moieties that contribute to the sophisticated separation mechanisms in modern liquid chromatography.
Utilization in Solvent Extraction of Metal Ions and Inorganic Species
This compound and its derivatives, such as di(2-ethylhexyl) hydrogen phosphate (HDEHP), are effective extractants in the field of hydrometallurgy for the separation and purification of metal ions. researchgate.netresearchgate.netwikipedia.org This process, also known as liquid-liquid extraction, involves the transfer of a metal ion from an aqueous solution to an immiscible organic solvent containing the extractant. researchgate.net The efficiency and selectivity of this separation are crucial for recovering valuable metals from ores and recycling streams. researchgate.netwikipedia.org
The extraction of metal ions by organophosphorus compounds like HDEHP primarily occurs through a cation exchange mechanism. wikipedia.orgmdpi.comresearchgate.net In this process, the proton of the acidic phosphate group is exchanged for a metal cation. For instance, a metal ion (Mⁿ⁺) in the aqueous phase reacts with the extractant (HR) in the organic phase, forming a metal-extractant complex (MRn) that is soluble in the organic phase, while nH⁺ ions are released into the aqueous phase.
The extraction can also involve chelation, where the extractant molecule binds to the metal ion at multiple points, and solvation, where additional extractant molecules coordinate with the metal-extractant complex. mdpi.comresearchgate.net The specific mechanism and the stoichiometry of the extracted complex can be influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. researchgate.net For example, the extraction of rare earth elements with HDEHP is understood to proceed via an ion exchange mechanism. wikipedia.orgmdpi.com Studies on the extraction of Mg²⁺ with D2EHPA have highlighted the roles of both cation exchange and chelation capabilities derived from the extractant's molecular structure. researchgate.net
Optimizing the parameters of the solvent extraction process is critical for maximizing the recovery and purity of the target metal ions. chromatographyonline.comscispace.com Key parameters that are typically optimized include:
pH of the aqueous phase: The pH significantly influences the extraction efficiency as it affects the deprotonation of the extractant and the speciation of the metal ion in the aqueous solution. researchgate.net
Extractant concentration: The concentration of the extractant in the organic phase directly impacts the extraction capacity. researchgate.net
Contact time and mixing intensity: Sufficient time and agitation are necessary to ensure that the system reaches equilibrium. chromatographyonline.com
Temperature: Temperature can influence the thermodynamics of the extraction process. researchgate.net
Choice of diluent: The organic solvent used to dissolve the extractant can affect the physical properties of the organic phase and the extraction behavior.
For example, in the separation of heavy rare earth elements from light rare earth elements and thorium using HDEHP, a specific concentration of the extractant (0.22M) in an organic diluent is used to selectively extract the heavy rare earths from a hydrochloric acid solution. researchgate.net The optimization of these parameters is often achieved through systematic studies, including the use of response surface methodology, to find the conditions that yield the highest extraction efficiency. scispace.com The addition of synergists, such as tributyl phosphate (TBP), can also enhance the extraction efficiency. chemicalpapers.com
Table 1: Factors Influencing Metal Ion Extraction with Organophosphate Extractants
| Parameter | Description | Significance in Extraction |
|---|---|---|
| Aqueous Phase pH | The acidity or basicity of the water-based solution containing the metal ions. | Affects the ionization state of the extractant and the metal ion, which is crucial for the cation exchange mechanism. researchgate.net |
| Extractant Concentration | The amount of this compound or its derivative dissolved in the organic solvent. | A higher concentration generally leads to a higher extraction capacity for the metal ion. researchgate.net |
| Phase Ratio (O/A) | The volume ratio of the organic solvent to the aqueous solution. | Influences the distribution of the metal ion and the efficiency of a multi-stage extraction process. researchgate.net |
| Temperature | The operating temperature of the extraction process. | Can affect the equilibrium constant of the extraction reaction and the physical properties of the phases. researchgate.net |
| Diluent Type | The organic liquid used to dissolve the extractant (e.g., kerosene, hexane). | Can impact the solubility of the metal-extractant complex and the overall selectivity of the extraction. wikipedia.orgchemicalpapers.com |
Applications in Chromatographic Techniques
In the field of analytical chemistry, this compound and related alkyl phosphates serve important functions in liquid chromatography, particularly in reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC). nih.govjapsonline.com
Alkyl phosphates can be used as mobile phase modifiers or ion-pairing agents in reversed-phase HPLC. researchgate.net In this mode of chromatography, a non-polar stationary phase is used with a more polar mobile phase. For the analysis of basic or cationic compounds, which may exhibit poor peak shape and retention due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase, the addition of an ion-pairing agent like this compound can be beneficial. mdpi.comresearchgate.net The phosphate component can interact with the charged analytes, forming a neutral ion pair that has better retention characteristics on the non-polar stationary phase. The pH of the mobile phase, often controlled with a phosphate buffer, is a critical parameter for achieving optimal separation. biotecha.ltnacalai.com For instance, mobile phases buffered to a pH of around 3.0 with sodium dihydrogen phosphate are used to ensure that basic compounds are fully protonated for consistent interaction. mdpi.com
The retention mechanism in reversed-phase liquid chromatography with ionic additives like this compound is often a mixed-mode mechanism, involving both hydrophobic and ionic interactions. mdpi.commdpi.com The alkyl chain of the phosphate ester interacts with the non-polar stationary phase (e.g., C18), while the charged phosphate group can interact with cationic analytes. tandfonline.com This dynamic interplay allows for the fine-tuning of selectivity and retention. The retention of basic compounds can be influenced by the formation of ion pairs in the mobile phase or by a dynamic ion-exchange mechanism where the additive adsorbs onto the stationary phase, creating charged sites for interaction with the analyte. tandfonline.comresearchgate.net Studies have shown that the choice of the anion in the mobile phase additive can significantly impact the retention of alkaloids, with anions like dihydrogen phosphate influencing the interactions. tandfonline.com
Table 2: Role of this compound in Chromatographic Separations
| Chromatographic Technique | Role of this compound | Underlying Mechanism |
|---|---|---|
| Reversed-Phase HPLC/UPLC | Mobile Phase Modifier / Ion-Pairing Agent | Forms neutral ion-pairs with cationic analytes, reducing undesirable interactions with the stationary phase and improving peak shape. researchgate.netmdpi.com |
| Reversed-Phase HPLC/UPLC | Component of Buffer System | Controls the pH of the mobile phase to ensure consistent ionization of analytes and the stationary phase. biotecha.ltnacalai.com |
| Ion-Exchange Chromatography (Dynamic) | Dynamic Coating of Stationary Phase | Adsorbs onto the non-polar stationary phase, creating temporary ion-exchange sites for analyte retention. tandfonline.com |
Functions as Surfactants and Emulsifiers
Phosphate esters, including this compound, are a class of anionic surfactants. smolecule.comresearchgate.net A surfactant, or surface-active agent, is a compound that lowers the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. basicmedicalkey.comsanyo-chemical-solutions.com Surfactants have a molecular structure with both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail group. In this compound, the phosphate group is hydrophilic, and the hexyl alkyl chain is hydrophobic.
This amphiphilic nature allows this compound to act as an emulsifier, which is a substance that stabilizes an emulsion (a mixture of two or more immiscible liquids). basicmedicalkey.comsanyo-chemical-solutions.com By adsorbing at the interface between the oil and water phases, the surfactant reduces the interfacial tension and forms a barrier around the droplets of the dispersed phase, preventing them from coalescing. basicmedicalkey.com The balance between the hydrophilic and lipophilic portions of the molecule is crucial for its effectiveness as an emulsifier. basicmedicalkey.com Phosphate ester surfactants are known for their good surface-active properties and are used in various applications, including personal care products. google.com
Analysis of Surface-Active Properties of this compound and its Complexes
This compound exhibits notable surface-active properties, a characteristic attributed to its amphiphilic nature. The molecule consists of a hydrophilic dihydrogen phosphate group and a hydrophobic hexyl chain. This dual character allows it to orient at interfaces, such as air-water or oil-water, thereby reducing the surface or interfacial tension.
The effectiveness of alkyl phosphates as surfactants is influenced by the length of the alkyl chain and the pH of the solution. For instance, the critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles, generally decreases as the alkyl chain length increases. researchgate.net The surface tension at the CMC (γCMC) is a measure of the surfactant's efficiency in reducing surface tension. researchgate.net The pH of the medium plays a crucial role, as it affects the ionization state of the phosphate headgroup. At lower pH values, closer to the pKa of the phosphate group, the headgroup is less charged, which can reduce electrostatic repulsion between surfactant molecules and favor aggregation, leading to a lower CMC. acs.org
Complexes of this compound, for example with metal ions or other organic molecules, can exhibit modified surface-active properties. The formation of such complexes can alter the hydrophilic-lipophilic balance (HLB) of the surfactant system, influencing its solubility and emulsifying capabilities. The interaction with cations can screen the charge of the phosphate headgroups, promoting closer packing at interfaces and enhancing surface activity. acs.org
The table below summarizes key parameters related to the surface-active properties of alkyl phosphates.
| Property | Description | Influencing Factors |
| Critical Micelle Concentration (CMC) | The concentration of surfactants above which micelles form. | Alkyl chain length, temperature, pH, presence of electrolytes. researchgate.netacs.org |
| Surface Tension at CMC (γCMC) | The minimum surface tension achieved at the CMC. | Molecular structure of the surfactant. researchgate.net |
| Surface Excess Concentration (Γmax) | The amount of surfactant adsorbed per unit area at the interface. | Surfactant concentration, temperature. researchgate.net |
| Minimum Area per Molecule (Amin) | The average area occupied by a surfactant molecule at the interface. | Molecular structure and packing at the interface. researchgate.net |
Mechanisms of Action in Emulsification Processes
The primary mechanism by which this compound and similar alkyl phosphates act as emulsifiers is by reducing the interfacial tension between two immiscible liquids, such as oil and water. This reduction in interfacial tension facilitates the dispersion of one liquid phase into the other in the form of fine droplets, creating an emulsion.
The emulsification process involves the following key steps:
Adsorption at the Interface: The amphiphilic this compound molecules migrate to the oil-water interface. The hydrophobic hexyl tails penetrate the oil phase, while the hydrophilic phosphate heads remain in the aqueous phase.
Formation of an Interfacial Film: The adsorbed surfactant molecules form a protective film around the dispersed droplets. This film acts as a mechanical barrier, preventing the droplets from coalescing.
Electrostatic and/or Steric Stabilization: The ionized phosphate headgroups can impart an electrical charge to the surface of the droplets. The resulting electrostatic repulsion between droplets helps to maintain a stable dispersion. In some cases, steric hindrance provided by the alkyl chains or other components of the formulation can also contribute to stabilization.
The stability and type of emulsion (oil-in-water or water-in-oil) are influenced by the hydrophilic-lipophilic balance (HLB) of the emulsifier. Alkyl phosphates can be used to formulate stable emulsions for various applications, including cosmetics, pharmaceuticals, and industrial processes. ecfr.gov
Research on Interfacial Tension Reduction in Enhanced Oil Recovery (EOR) Applications
Enhanced Oil Recovery (EOR) techniques are employed to increase the amount of crude oil that can be extracted from a reservoir. One of the key challenges in EOR is overcoming the capillary forces that trap oil within the porous rock formations. The injection of chemical surfactants that can significantly lower the interfacial tension (IFT) between the injected fluid (typically water) and the trapped oil is a promising EOR method. egyptoil-gas.comrsc.org
Research has shown that certain surfactants can reduce the IFT to ultra-low values (less than 1 mN/m), which is necessary to mobilize residual oil. frontiersin.org While specific studies on this compound for EOR are not extensively documented in the provided results, the principles of its surface activity suggest its potential in this area. Analogous surfactants, such as alkylnaphthalene sulfonates, have been shown to effectively reduce the IFT between crude oil and water. frontiersin.org
The mechanism of IFT reduction in EOR involves the adsorption of surfactant molecules at the oil-water interface, similar to the emulsification process. This reduces the cohesive energy at the interface, thereby lowering the IFT. egyptoil-gas.com The effectiveness of a surfactant in an EOR application depends on several factors, including the reservoir temperature, the salinity of the formation water, and the composition of the crude oil. researchgate.net
The following table outlines the role of interfacial tension in EOR:
| Parameter | Role in EOR | Desired Outcome |
| Interfacial Tension (IFT) | Governs the capillary forces that trap oil in reservoir rock pores. | Reduction to ultra-low levels to mobilize trapped oil. frontiersin.org |
| Capillary Number | A dimensionless group that relates viscous forces to capillary forces. | Increase in capillary number to favor oil recovery. |
| Wettability Alteration | The ability of a surfactant to change the preference of the rock surface from oil-wetting to water-wetting. | Improved water-wetness to facilitate oil displacement. |
Development and Enhancement in Material Science
The unique chemical properties of this compound and its analogs extend their utility to the field of material science, particularly in the synthesis and modification of polymers.
Application in Polymer Synthesis and Modification (e.g., as Plasticizers or Solvents)
Phosphate esters, including alkyl phosphates, can function as plasticizers in polymer formulations. krahn.eupinfa.eu Plasticizers are additives that increase the flexibility, durability, and workability of a polymer by reducing the intermolecular forces between polymer chains. krahn.eu The alkyl portion of the phosphate ester can intercalate between polymer chains, increasing the free volume and allowing for greater chain mobility. This results in a lower glass transition temperature (Tg) and increased flexibility of the material. researchgate.net
In addition to their plasticizing effects, some organophosphorus compounds can act as solvents or processing aids during polymer synthesis. For example, in emulsion polymerization, surfactants like alkyl phosphates are crucial for stabilizing the polymer latex. diva-portal.org They can also be used in the synthesis of specialized polymers where the phosphate group is incorporated into the polymer backbone or as a side chain, imparting specific properties to the final material. mdpi.comencyclopedia.pub
The table below summarizes the roles of phosphate esters in polymer science:
| Application | Mechanism of Action | Effect on Polymer Properties |
| Plasticizer | Increases free volume between polymer chains. researchgate.net | Increased flexibility, lower Tg, improved processability. krahn.eu |
| Solvent/Processing Aid | Solubilizes or disperses polymer components. | Facilitates polymerization reactions and processing. |
| Monomer/Co-monomer | Incorporated into the polymer structure. mdpi.comencyclopedia.pub | Imparts properties like flame retardancy, adhesion, or biocompatibility. koreamed.org |
Investigation of Flame Retardancy Mechanisms (of analogous compounds)
Organophosphorus compounds are widely used as flame retardants in polymeric materials due to their effectiveness and generally lower toxicity compared to halogenated alternatives. mdpi.comfrontiersin.org While specific data on this compound is limited, the flame retardancy mechanisms of analogous alkyl phosphates provide valuable insights.
The primary mechanisms of action for organophosphorus flame retardants can occur in either the condensed (solid) phase or the gas phase. mdpi.comnih.gov
Condensed-Phase Mechanism: This is the dominant mechanism for phosphates. mdpi.comfrontiersin.org Upon heating, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst to promote the dehydration and cross-linking of the polymer, leading to the formation of a protective char layer on the surface. mdpi.comnih.gov This char layer insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile compounds, and acts as a barrier to oxygen. mdpi.comfrontiersin.org
Gas-Phase Mechanism: Some organophosphorus compounds can decompose to release volatile phosphorus-containing radicals (e.g., PO•) into the gas phase. nih.gov These radicals can scavenge the high-energy H• and OH• radicals that propagate the combustion chain reaction, thereby quenching the flame. nih.gov
The effectiveness and dominant mechanism depend on the chemical structure of the organophosphorus compound and the nature of the polymer. nih.gov
Advancements in Anion Recognition and Chemical Sensing
The selective recognition and sensing of anions is a rapidly advancing field in supramolecular chemistry, driven by the crucial roles anions play in biological and environmental systems. Among these, the dihydrogen phosphate anion (H₂PO₄⁻) is of particular interest due to its fundamental role in energy storage (as part of ATP), signal transduction, and as a building block of nucleic acids. researchgate.net Consequently, the development of synthetic receptors capable of selectively binding and signaling the presence of H₂PO₄⁻ is a significant scientific goal. These advancements have led to sophisticated chemical sensors for monitoring phosphate levels in various applications.
Design Principles for Receptors Specific to Dihydrogen Phosphate Anions
The creation of receptors with high affinity and selectivity for the dihydrogen phosphate anion hinges on several key design principles that address the specific geometric and electronic properties of the target anion. The primary interaction utilized is hydrogen bonding, leveraging the tetrahedral geometry and hydrogen-bond donating and accepting capabilities of H₂PO₄⁻.
A successful receptor must possess a binding site with a shape and arrangement of hydrogen-bond donors that is complementary to the tetrahedral structure of the dihydrogen phosphate anion. gla.ac.ukrsc.org This spatial arrangement is critical for achieving selectivity over other anions with different shapes, such as linear halides or planar carboxylates. researchgate.net
Key design strategies include:
Multiple Hydrogen-Bond Donors: Receptors incorporating multiple hydrogen-bond donor groups (e.g., amide, urea (B33335), thiourea, or hydroxyl groups) are common. rsc.orgresearchgate.net These groups are positioned to form a network of hydrogen bonds with the oxygen atoms of the phosphate. For instance, tetraamide-based receptors have been shown to selectively bind H₂PO₄⁻. acs.orgnih.gov The strength and selectivity of the binding are enhanced when the receptor can engage in multiple points of contact simultaneously.
Targeting the P-OH Groups: A sophisticated approach to selectivity involves the specific recognition of the two P-OH groups of the dihydrogen phosphate anion. Receptors can be designed with strategically placed hydrogen-bond acceptors (like pyridine (B92270) or quinoline (B57606) nitrogen atoms) that can interact with these hydroxyl groups. acs.orgkoreascience.kr This provides a distinct advantage in differentiating H₂PO₄⁻ from other tetrahedral anions like sulfate (B86663) (SO₄²⁻) or perchlorate (B79767) (ClO₄⁻) that lack these hydrogen-bond donating features.
Pre-organized and Rigid Scaffolds: The rigidity of the receptor's structure is crucial. gla.ac.uk Flexible receptors can conform to various anions, leading to poor selectivity. By using rigid molecular scaffolds, such as those based on pillar tandfonline.comarenes, ferrocene, or other macrocycles, the binding cavity is pre-organized for the specific size and shape of the dihydrogen phosphate anion. rsc.orgntu.edu.tw This pre-organization minimizes the entropic penalty of binding and enhances affinity.
Charge and Electrostatic Interactions: While neutral receptors are common, positively charged receptors (e.g., those containing protonated amines or metal ions) can also be used to bind anions through strong electrostatic interactions in addition to hydrogen bonding. researchgate.netpsu.edu The design of hexaaza cryptand receptors, for example, demonstrates a remarkable selectivity for dinegative anions over mononegative ones, showcasing the power of charge-based recognition. psu.edu
A notable example incorporating some of these principles is a bisindolylpyrrole derivative containing a 2-hexyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (BIPPD) unit. This receptor was specifically designed to recognize the dihydrogen phosphate anion through hydrogen bonding interactions, leading to significant changes in its photophysical properties. rsc.orgresearchgate.net The hexyl group in this molecule primarily serves to enhance solubility in organic solvents, a common strategy in receptor design, allowing the core recognition motifs to function effectively.
Table 1: Key Design Principles for Dihydrogen Phosphate Anion Receptors
| Design Principle | Description | Example Receptor Moieties | Source(s) |
|---|---|---|---|
| Shape Complementarity | The receptor's binding cavity is shaped to match the tetrahedral geometry of the H₂PO₄⁻ anion. | Macrocycles, Cryptands, Pillar tandfonline.comarenes | gla.ac.uk, rsc.org, researchgate.net |
| Hydrogen Bonding | Utilization of multiple hydrogen-bond donor groups to interact with the phosphate's oxygen atoms. | Amide, Urea, Thiourea, Hydroxyl | acs.org, rsc.org, researchgate.net |
| Secondary Interactions | Specific targeting of the P-OH groups on the dihydrogen phosphate anion using H-bond acceptors. | Pyridyl, Quinolyl groups | acs.org, koreascience.kr |
| Structural Rigidity | A pre-organized and rigid receptor scaffold enhances binding affinity and selectivity. | Ferrocene, Anthracene backbones | rsc.org, ntu.edu.tw |
Development of Fluorescent and Colorimetric Detection Methodologies
Once a selective receptor is designed, it must be coupled with a signaling mechanism to report the binding event. Fluorescent and colorimetric methods are particularly powerful because they can provide a visible output, often detectable by the naked eye or with simple spectroscopic equipment. tandfonline.comrsc.org
Fluorescent Detection
Fluorescent chemosensors for dihydrogen phosphate typically consist of a receptor unit linked to a fluorophore (a molecule that emits light after absorbing light). The binding of H₂PO₄⁻ modulates the fluorescence output through several mechanisms:
Fluorescence Quenching: The receptor's fluorescence can be "turned off" or quenched upon anion binding. acs.org This can happen if the anion promotes a non-radiative decay pathway for the fluorophore's excited state. For example, receptors bearing quinolyl groups have been shown to exhibit nearly perfect fluorescence quenching specifically in the presence of H₂PO₄⁻. acs.orgnih.gov
Fluorescence Enhancement: In some systems, anion binding leads to a "turn-on" response. A bisindolylpyrrole derivative featuring a 2-hexyl-pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione (BIPPD) demonstrated a 1.5-fold increase in its photoluminescence quantum yield upon binding with dihydrogen phosphate. rsc.orgresearchgate.net This enhancement is often attributed to the rigidification of the molecular structure upon binding, which suppresses non-radiative decay pathways.
Indicator Displacement Assay (IDA): This indirect method involves a two-part system: the receptor and a fluorescent dye. Initially, the dye is bound within the receptor's cavity, which quenches its fluorescence. nih.gov When dihydrogen phosphate is added, it binds more strongly to the receptor, displacing the dye into the solution and restoring its fluorescence. nih.gov This approach has been successfully used with macrocycle-based dinuclear complexes to detect phosphate in water at physiological pH. nih.gov
Colorimetric Detection
Colorimetric sensors produce a change in color that is visible to the naked eye upon binding an anion. rsc.org This change results from a shift in the receptor's UV-visible absorption spectrum. The primary mechanisms include:
Modulation of Internal Charge Transfer (ICT): Many colorimetric sensors are designed as "push-pull" chromophores with electron-donating and electron-withdrawing groups. Anion binding can alter the electronic properties of the receptor, typically by interacting with acidic protons (e.g., from a urea or dinitrophenyl hydrazine (B178648) group). tandfonline.comrsc.org This interaction modulates the ICT character of the molecule, causing a significant shift in the absorption wavelength and a visible color change.
Deprotonation: In the presence of a sufficiently basic anion like fluoride, or in some cases dihydrogen phosphate, an acidic proton on the receptor can be completely removed. rsc.org This deprotonation event dramatically alters the electronic structure of the chromophore, leading to a strong colorimetric response. For example, sensors based on 2,4-dinitrophenyl hydrazine show distinct color changes from yellow/green to purple upon the addition of anions like H₂PO₄⁻ in DMSO. rsc.org
A sensor based on a cobalt complex with 8-hydroxy quinoline-5-azo-4'-nitrobenzene was found to be highly selective for dihydrogen phosphate over other anions like acetate (B1210297) and fluoride, producing a distinct color change upon binding. nih.gov
Table 2: Comparison of Detection Methodologies for Dihydrogen Phosphate
| Methodology | Principle | Advantages | Example System | Source(s) |
|---|---|---|---|---|
| Fluorescence Quenching | Anion binding deactivates the excited state of the fluorophore. | High sensitivity, simple "turn-off" signal. | Tetraamide receptors with quinolyl groups. | acs.org, nih.gov |
| Fluorescence Enhancement | Anion binding rigidifies the structure, increasing emission. | High signal-to-noise ratio ("turn-on"). | Bisindolylpyrrole derivative (BIPPD). | rsc.org, researchgate.net |
| Indicator Displacement | Anion displaces a quenched dye from the receptor, restoring fluorescence. | Adaptable to aqueous systems, tunable response. | Dinuclear copper macrocycle with Eosine Y dye. | nih.gov |
| Colorimetric Sensing | Anion binding alters the receptor's electronic structure, changing its color. | Naked-eye detection, cost-effective. | 2,4-dinitrophenyl hydrazine receptors. | tandfonline.com, rsc.org |
Biological and Biochemical Research Applications
Interaction Profiles with Biological Macromolecules and Systems
The structure of hexyl dihydrogen phosphate (B84403) and its derivatives facilitates interactions with various biological components, from cellular membranes to proteins, making them subjects of interest in biochemical studies.
The dihydrogen phosphate group is a well-known component of buffering systems used to maintain stable pH in laboratory experiments. For instance, sodium dihydrogen phosphate is a key ingredient in buffer solutions for studies on enzyme inhibition, such as those involving phosphatase. pogo-app.co.uk In these experimental setups, it helps provide a stable acidic environment before the reaction is stopped by an alkaline solution. pogo-app.co.uk While the dihydrogen phosphate moiety itself has inherent buffering capabilities, specific research detailing the widespread use of hexyl dihydrogen phosphate as a primary buffering agent in biochemical assays is not extensively documented. However, more complex phosphate esters have been designed to function as pH-buffering ligands in specialized applications like nanoparticle catalysts.
The amphiphilic nature of alkyl phosphates, possessing both hydrophilic and hydrophobic regions, enables them to interact with lipid bilayers. Analogues such as 2-(2-ethylhexoxy)ethyl dihydrogen phosphate can integrate into cellular membranes, which may influence membrane fluidity and permeability. Such interactions can consequently have an impact on cellular signaling pathways and the function of proteins associated with the membrane. The presence of a hexyl group can be a critical structural feature; in compounds like Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate), the aminohexyl chain is thought to improve the molecule's permeability through cell membranes. evitachem.com
Furthermore, research on related organophosphates has demonstrated significant effects on cellular processes. Trihexyl phosphate (THP), for example, has been shown in vitro to induce stress in the endoplasmic reticulum and trigger apoptosis (programmed cell death) in hepatocyte cells. This indicates that compounds with hexyl phosphate moieties can directly influence critical cellular pathways.
| Compound Analogue | Observed Interaction | Reference |
|---|---|---|
| 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate | Integrates into lipid bilayers, influencing membrane fluidity and permeability. | |
| Lithium N-(6-aminohexyl)-5'-O-(hydroxyphosphinato)adenosine 2'-(dihydrogen phosphate) | Aminohexyl chain enhances permeability through cell membranes. | evitachem.com |
| Trihexyl phosphate (THP) | Induces endoplasmic reticulum stress and apoptosis in hepatocyte cells. | |
| 1-Hexyl-3-phenylthioureas | Functions as a mobile carrier to transport anions across membranes. | rsc.org |
Alkyl phosphates are utilized as reagents in a variety of research contexts. Diethyl hexyl phosphate, for example, is classified as a biochemical reagent for life science research. medchemexpress.eumedchemexpress.com These compounds can also serve as starting materials for the synthesis of other, more complex organophosphorus molecules for further study. vulcanchem.com
Simpler structural analogues are often employed as model compounds to dissect complex biological phenomena. 1,6-Hexanediol bisphosphate, which has a six-carbon chain similar to hexyl phosphate, is considered an ideal model for studying the interactions of phosphate groups in biological systems. vulcanchem.com Its relative simplicity makes it an excellent tool for probing and mapping the regulatory sites of enzymes. vulcanchem.com
Investigations Involving Phosphorylated Sugar Derivatives and their Analogues
Phosphorylated molecules are central to biology, and simple organophosphates can serve as analogues to explore the behavior of these complex systems.
Phosphorylated sugars, such as glucose-6-phosphate and fructose-1,6-bisphosphate, are cornerstone intermediates in carbohydrate metabolism, particularly in the glycolysis pathway. lumenlearning.commarmara.edu.tr The phosphorylation of sugars is a critical step that "traps" them inside the cell for energy production. nih.gov The phosphate groups are essential for the enzymatic conservation of metabolic energy and for signaling. marmara.edu.tr
While this compound is not a direct metabolite, its properties as a phosphate-containing molecule make it and its analogues useful for studying the enzymes and transport systems that recognize phosphorylated compounds. Phosphate analogues like vanadate (B1173111) are known to enter cells through phosphate channels and interact with pathways that are dependent on phosphorylation, thereby serving as probes for these processes. researchgate.net Similarly, simple alkyl phosphates can be used to understand the fundamental principles of how phosphate groups are recognized and processed within a cellular context. For example, phosphorylated sugar alcohols like D-sorbitol 6-phosphate are used in biochemical research to investigate carbohydrate metabolism and cellular signaling pathways. cymitquimica.com
Phosphate esters are well-documented as modulators and inhibitors of various enzymes. The phosphate group can mimic natural substrates or products, leading to competitive inhibition. A clear example is the use of sodium dihydrogen phosphate as an end-product inhibitor of the enzyme phosphatase; increasing concentrations of the phosphate lead to greater inhibition of the enzyme's activity. pogo-app.co.uk
This inhibitory action extends to more complex alkyl phosphates.
Cholinesterase Inhibition : 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate has been identified as an inhibitor of cholinesterase enzymes, which are vital for neurotransmission.
Glycolysis Pathway : Trihexyl phosphate (THP) has been shown to downregulate the glycolysis signaling pathway, impacting cellular energy metabolism.
Enzyme Regulation Probes : Analogues like 1,6-Hexanediol bisphosphate (HBP) have been instrumental in studies of enzyme regulation. Researchers have used HBP to identify critical amino acid residues in the activator binding sites of enzymes such as E. coli ADP-glucose pyrophosphorylase, providing insight into allosteric regulation. vulcanchem.com
These studies highlight how alkyl phosphates can be used as tools to modulate enzyme function and dissect complex regulatory mechanisms.
| Inhibitor/Modulator | Target Enzyme/Pathway | Effect | Reference |
|---|---|---|---|
| Sodium Dihydrogen Phosphate | Phosphatase | End-product inhibition. | pogo-app.co.uk |
| 2-(2-Ethylhexoxy)ethyl dihydrogen phosphate | Cholinesterase | Inhibition of enzyme activity. | |
| Trihexyl phosphate (THP) | Glycolysis Signaling Pathway | Downregulation of the pathway. | |
| 1,6-Hexanediol bisphosphate (HBP) | E. coli ADP-glucose pyrophosphorylase | Acts as an activator to probe regulatory sites. | vulcanchem.com |
| Vanadate (Phosphate Analogue) | Phosphatases and Kinases | Inhibition of enzyme activity. | researchgate.net |
Role in Pharmaceutical Formulations (as excipients or intermediates)
This compound and its related alkyl phosphate esters are utilized in the pharmaceutical industry primarily as specialized excipients and chemical intermediates. Their amphiphilic nature, stemming from the combination of a lipophilic hexyl chain and a hydrophilic phosphate group, allows them to perform various functions in drug formulations. These roles include enhancing the solubility and stability of active pharmaceutical ingredients (APIs), acting as emulsifiers and penetration enhancers, and serving as building blocks in the synthesis of complex pharmaceutical compounds. guidechem.comnih.gov
As excipients, these compounds are crucial components in various drug delivery systems. guidechem.com The dihydrogen phosphate group is a key functional moiety, widely used in creating buffer systems to maintain stable pH, which is critical for the integrity and efficacy of many drug products, especially biopharmaceuticals. annexechem.comlohmann-minerals.compharmaexcipients.compharmaexcipients.com Phosphate salts are common in approved drug products due to their established safety profile and their ability to confer superior stability compared to the free base forms of APIs. acs.org
Function in Drug Formulation
This compound serves multiple functions in pharmaceutical formulations, primarily due to its surfactant properties. guidechem.com Its ability to reduce surface tension makes it valuable in creating stable and effective drug products. guidechem.com
Solubilizing Agent: It is known to improve the solubility of active ingredients, which is a significant challenge for many modern drug candidates that are poorly soluble in water. guidechem.com By enhancing solubility, it can improve the bioavailability of the drug. researchgate.net
Emulsifier and Stabilizer: With its excellent emulsifying, wetting, and dispersing properties, this compound is suitable for use in oil-in-water (o/w) emulsions, such as creams and lotions. guidechem.comgoogle.compharmacompass.com As a stabilizer, it helps maintain the potency and extend the shelf life of medications by preventing the degradation of the active ingredients. guidechem.comannexechem.compharmaexcipients.com
Penetration Enhancer: In topical and transdermal formulations, this compound can act as a penetration enhancer, facilitating the absorption of APIs through the skin. guidechem.com
Role in Advanced Drug Delivery Systems
The unique properties of alkyl dihydrogen phosphates are being leveraged to develop advanced drug delivery systems, particularly through the formation of ionic liquids (ILs). researchgate.netnih.gov ILs are salts that are liquid at room temperature and are considered "designer solvents" due to their tunable physicochemical properties. researchgate.netresearchgate.net Dihydrogen phosphate-based ILs are noted for their biocompatibility, making them attractive for pharmaceutical applications. researchgate.netresearchgate.net
These ILs can enhance the solubility, stability, and permeability of drugs. researchgate.netnih.govua.pt For instance, choline (B1196258) dihydrogen phosphate has been investigated for its ability to control the release of drugs from chitosan-based films and to suppress the aggregation of high-concentration monoclonal antibody formulations. researchgate.netua.pt The length of the alkyl chain, such as hexyl or octyl, on the cation of an ionic liquid can influence its interaction with biomolecules like proteins. researchgate.net
| Ionic Liquid Component | Drug/Molecule Studied | Role of Ionic Liquid | Key Research Finding | Reference |
|---|---|---|---|---|
| Choline dihydrogen phosphate [CDHP] | Caffeine, Testosterone | Enhancing solubility and skin penetration | Increased the solubility and skin penetration of the APIs. | nih.gov |
| Choline dihydrogen phosphate [CDHP] | Dexamethasone sodium phosphate | Controlled release vehicle | Used in pH-responsive chitosan-based films for controlled drug delivery. | ua.pt |
| 1-alkyl-3-methylimidazolium cations (including hexyl) | Bovine Serum Albumin (BSA) | Investigating protein interaction | The alkyl chain length of the IL affects the interaction with the protein. | researchgate.net |
| 2-methyl imidazolium (B1220033) dihydrogen phosphate | Bevacizumab (Monoclonal Antibody) | Protein stabilizer | Investigated for its potential to prevent protein aggregation in pharmaceutical formulations. | researchgate.net |
Use as a Pharmaceutical Intermediate
Beyond its role as an excipient, this compound and its derivatives serve as intermediates in the synthesis of APIs and other complex molecules. molcore.comlookchem.com The reactivity of the phosphate and hexyl groups allows for further chemical modifications.
Advanced Characterization and Analytical Methodologies
Comprehensive Spectroscopic Techniques
Spectroscopy is a cornerstone in the analysis of hexyl dihydrogen phosphate (B84403), offering non-destructive and highly detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of hexyl dihydrogen phosphate. Both proton (¹H) and phosphorus-31 (³¹P) NMR are employed to map the molecular structure and study intermolecular interactions. nih.govmdpi.com
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms within the hexyl alkyl chain. The signals are influenced by their proximity to the electron-withdrawing phosphate group, resulting in predictable chemical shifts. Protons closer to the phosphate group (e.g., the methylene group attached to the oxygen) are deshielded and appear further downfield. Spin-spin coupling between adjacent protons provides connectivity information, confirming the structure of the alkyl chain.
³¹P NMR Spectroscopy: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is a highly sensitive and direct method for analyzing phosphorus-containing compounds. mdpi.comwikipedia.org The ³¹P NMR spectrum of this compound typically shows a single resonance, and its chemical shift is characteristic of a monoalkyl phosphate ester. researchgate.net This technique is particularly valuable for distinguishing between different phosphorus environments, such as identifying impurities or degradation products. mdpi.com Proton-coupled ³¹P spectra can reveal coupling constants (J-couplings) between the phosphorus nucleus and nearby protons, further confirming the structure. huji.ac.il
Below is a table of expected ¹H and ³¹P NMR chemical shifts for this compound.
| Nucleus | Position in Hexyl Chain | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | -CH₂-O-P | ~3.8 - 4.1 | Downfield shift due to electronegative oxygen and phosphate group. Appears as a multiplet. |
| ¹H | -CH₂-CH₂-O-P | ~1.6 - 1.8 | Methylene group beta to the phosphate ester linkage. |
| ¹H | -(CH₂)₃-CH₃ | ~1.2 - 1.4 | Overlapping signals from the central methylene groups of the alkyl chain. |
| ¹H | -CH₃ | ~0.8 - 0.9 | Terminal methyl group, least affected by the phosphate group. Appears as a triplet. |
| ³¹P | -O-P(O)(OH)₂ | ~0 to +5 | Characteristic range for monoalkyl phosphate esters, referenced to 85% H₃PO₄. researchgate.netucsb.edu |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and studying intermolecular interactions, such as hydrogen bonding. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the bonds within the molecule.
Key characteristic absorption bands for this compound include:
P=O Stretching: A strong absorption band typically appears in the region of 1100-1300 cm⁻¹. uctm.eduresearchgate.net
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the phosphate ester linkage are observed in the 985-1050 cm⁻¹ range. uctm.eduresearchgate.net
O-H Stretching: A very broad and strong band is expected between 2500 and 3300 cm⁻¹ due to the hydrogen-bonded hydroxyl groups of the phosphate moiety.
C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the hexyl chain are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net
The position and shape of these bands, particularly the O-H and P=O bands, can provide insights into the extent and nature of hydrogen bonding in different physical states or in the presence of other interacting molecules.
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretching | P-OH | 2500 - 3300 | Strong, Broad |
| C-H Stretching | Alkyl CH₂, CH₃ | 2850 - 2960 | Medium to Strong |
| P=O Stretching | Phosphate | 1100 - 1300 | Strong |
| P-O-C Stretching | Phosphate Ester | 985 - 1050 | Strong |
| O-P-O Bending | Phosphate | 400 - 640 | Medium |
Ultraviolet-Visible (UV-Vis) spectroscopy has limited direct application for the analysis of this compound. The molecule lacks a suitable chromophore—a part of the molecule that absorbs light in the UV-Vis range—as it consists of saturated alkyl chains and a phosphate group. researchgate.net
However, UV-Vis spectroscopy can be employed indirectly for quantification. This often involves a chemical reaction that produces a colored complex. A common method is the reaction of phosphates with ammonium (B1175870) molybdate in an acidic medium to form a phosphomolybdate complex, which can be reduced to a intensely blue-colored species. mt.coms4science.at The absorbance of this blue complex, measured at a specific wavelength (e.g., 880 nm), is directly proportional to the concentration of the phosphate, allowing for accurate quantification in solution-phase studies. s4science.at
Mass spectrometry (MS) is an essential technique for the precise mass determination of this compound, confirmation of its elemental composition, and the identification and profiling of impurities. ijcrt.org High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide highly accurate mass measurements, enabling the confident determination of a compound's molecular formula. sterlingpharmasolutions.com
In electrospray ionization (ESI) mass spectrometry, typically run in negative ion mode, this compound is readily detected as the deprotonated molecule [M-H]⁻. The fragmentation pattern (MS/MS) can be used to confirm the structure by observing characteristic losses, such as the loss of the hexyl group. mdpi.comnih.gov
This technique is exceptionally sensitive and is a primary tool for impurity profiling. It can detect and help identify trace-level impurities that may arise from the synthesis process or degradation, which is a critical step in quality control. sterlingpharmasolutions.comresearchgate.net
| Adduct Ion | Ionization Mode | Calculated m/z |
|---|---|---|
| [M-H]⁻ | Negative ESI | 181.0635 |
| [M+H]⁺ | Positive ESI | 183.0781 |
| [M+Na]⁺ | Positive ESI | 205.0600 |
| [M+K]⁺ | Positive ESI | 221.0339 |
Advanced Chromatographic Approaches
Chromatographic methods are indispensable for separating this compound from complex mixtures and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the premier techniques for the separation and quantification of alkyl phosphates. researchgate.netnih.gov Due to the polar and anionic nature of this compound, reversed-phase (RP) chromatography is often employed with the addition of an ion-pairing agent to the mobile phase. sci-hub.ruresearchgate.net
Ion-pair reversed-phase HPLC involves adding a reagent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium), to the mobile phase. researchgate.netchromatographyonline.com This agent forms a neutral ion pair with the negatively charged phosphate group, allowing the analyte to be retained and separated on a nonpolar stationary phase (like C18). lcms.cz
Detection can be challenging as the compound lacks a UV chromophore. Therefore, detectors such as Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or mass spectrometers are commonly used. nih.gov Alternatively, indirect UV detection can be utilized, where a UV-absorbing ion-pairing agent is used in the mobile phase, and the analyte is detected as a negative peak. researchgate.netresearchgate.net UPLC systems, which use smaller particle-size columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.netnih.gov
| Parameter | Typical Condition |
|---|---|
| Technique | Ion-Pair Reversed-Phase HPLC/UPLC |
| Stationary Phase (Column) | C18 or C8 |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient with a buffer (e.g., acetate (B1210297) or phosphate) |
| Ion-Pairing Agent | Tetrabutylammonium (TBA) hydroxide (B78521) or acetate |
| Detection | Mass Spectrometry (LC-MS), ELSD, CAD, or Indirect UV |
Solid-State Structural Characterization
For this compound, obtaining a single crystal of suitable quality is the first and most critical step. This is typically achieved through slow evaporation of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.
The analysis of the diffraction pattern allows for the determination of the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). researchgate.net Further processing of the diffraction data yields an electron density map, from which the positions of the individual atoms can be determined.
For related dihydrogen phosphate compounds, SCXRD studies have revealed extensive networks of hydrogen bonds that dictate the crystal packing. ul.ie In the case of this compound, SCXRD would be expected to reveal:
The precise geometry of the phosphate group.
The conformation of the hexyl chain.
The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding between the dihydrogen phosphate groups and van der Waals interactions between the hexyl chains.
Table 2: Illustrative Crystallographic Data for a Dihydrogen Phosphate Compound
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | I-42d |
| a (Å) | 7.49 |
| b (Å) | 7.49 |
| c (Å) | 7.55 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 422.5 |
Note: Data is illustrative and based on ammonium dihydrogen phosphate materialsproject.org; specific values for this compound would require experimental determination.
Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on the results from single crystal X-ray diffraction. biointerfaceresearch.comscispace.com This analysis provides a powerful tool for understanding how molecules are packed in the solid state. lp.edu.uanih.gov
The Hirshfeld surface is generated for a molecule within the crystal, defined by the points where the contribution to the electron density from that molecule is equal to the contribution from all other molecules in the crystal. This surface can be color-mapped with various properties, such as d_norm, which indicates the nature of intermolecular contacts. The d_norm value is negative for contacts shorter than the van der Waals radii (highlighted in red), zero for contacts approximately at the van der Waals radii (white), and positive for longer contacts (blue). biointerfaceresearch.com
For this compound, Hirshfeld analysis would allow for the detailed characterization of:
Strong O-H···O hydrogen bonds between the phosphate groups, which would appear as distinct red spots on the d_norm surface and sharp spikes in the 2D fingerprint plot.
Weaker C-H···O interactions.
Van der Waals interactions, primarily from H···H contacts between the hexyl chains, which typically account for a large percentage of the surface area. nih.gov
Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis
| Contact Type | Hypothetical Contribution (%) |
|---|---|
| H···H | 55.0 |
| O···H / H···O | 38.5 |
| C···H / H···C | 5.2 |
| O···O | 0.8 |
| Other | 0.5 |
Note: These values are hypothetical, based on typical values for similar organic phosphate compounds. scispace.comlp.edu.ua
Surface Science Techniques (e.g., Neutron Reflectometry for Adsorption Phenomena)
Neutron reflectometry (NR) is a highly sensitive surface analysis technique used to probe the structure of thin films and adsorbed layers at interfaces. acs.orgepj-conferences.org It is particularly well-suited for studying soft matter and biological systems at solid-liquid or liquid-air interfaces because neutrons are non-destructive and highly sensitive to light elements like hydrogen. epj-conferences.orgrsc.org
In a typical NR experiment, a collimated beam of neutrons is directed at a flat surface at a grazing angle, and the intensity of the reflected beam is measured as a function of the momentum transfer vector, q. The resulting reflectivity profile is related to the scattering length density (SLD) profile perpendicular to the interface. The SLD is an intrinsic property of a material that depends on the atomic composition. By fitting a model of the SLD profile to the experimental data, one can determine the thickness, density, and composition of adsorbed layers with sub-nanometer resolution. acs.org
A key advantage of NR is the ability to use isotopic substitution, particularly replacing hydrogen (¹H) with deuterium (²H), to manipulate the SLD of components in the system. This "contrast variation" allows for the selective highlighting of specific parts of a complex interfacial structure.
For this compound, an amphiphilic molecule, NR could be used to study its adsorption and self-assembly at a solid-water interface (e.g., on a silicon or alumina surface). acs.org By performing experiments in both H₂O and D₂O, and potentially using deuterated this compound, one could precisely determine:
The adsorbed amount (surface excess).
The thickness of the adsorbed layer.
The structure of the adsorbed layer (e.g., monolayer or bilayer).
The degree of solvent penetration into the adsorbed layer.
Such studies are critical for understanding its role as a surface-active agent in applications like corrosion inhibition, lubrication, and nanoparticle stabilization.
Thermal Analysis Methods (e.g., Thermogravimetric Analysis for Decomposition Kinetics)
Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely used to study the thermal stability and decomposition pathways of materials.
In a TGA experiment, a sample of this compound would be placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the sample's mass is continuously monitored. The resulting TGA thermogram plots the percentage of mass remaining against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.
For organophosphate compounds, thermal decomposition often occurs in multiple steps. For this compound, one might expect a decomposition profile analogous to other phosphate salts like ammonium dihydrogen phosphate (ADP), which decomposes through the loss of ammonia and water. researchgate.net The decomposition of this compound would likely involve:
An initial decomposition step corresponding to the cleavage of the ester bond and the loss of the hexyl group, potentially as hexene or hexanol.
Subsequent condensation reactions of the remaining phosphate groups at higher temperatures, leading to the formation of pyrophosphates and polyphosphates with the concurrent loss of water. researchgate.net
By performing TGA experiments at different heating rates, kinetic parameters such as the activation energy of decomposition can be calculated using methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose models. This information is valuable for assessing the material's thermal stability.
Table 4: Expected Thermal Decomposition Stages for this compound in an Inert Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Proposed Decomposition Product Lost |
|---|---|---|
| 150 - 250 | ~45-50% | Loss of hexyl group (e.g., as hexene) |
| > 250 | Variable | Condensation and loss of water (H₂O) |
Note: The temperature ranges and mass loss percentages are illustrative and would need to be confirmed experimentally.
Physicochemical Measurements for Solution Behavior
This compound is an amphiphilic molecule, possessing a hydrophilic dihydrogen phosphate head group and a hydrophobic six-carbon hexyl tail. This structure dictates its behavior in solution, particularly in aqueous media. Its properties can be characterized by various physicochemical measurements.
The amphiphilic nature of this compound suggests that it will act as a surfactant. In aqueous solution, as its concentration increases, the molecules will tend to adsorb at the air-water interface, reducing the surface tension. Above a specific concentration, known as the critical micelle concentration (CMC), the molecules will self-assemble into aggregates called micelles. In these structures, the hydrophobic hexyl tails are sequestered in the core, away from the water, while the hydrophilic phosphate head groups form the outer surface, interacting with the surrounding water. The CMC can be determined by measuring a physical property that changes abruptly at this concentration, such as surface tension, conductivity, or by using a spectroscopic probe.
The behavior of this compound in solution is also highly dependent on the pH. The dihydrogen phosphate head group has two acidic protons, meaning it can exist in different ionization states:
H₂PO₄⁻ (dihydrogen phosphate) at low pH
HPO₄²⁻ (hydrogen phosphate) at intermediate pH
PO₄³⁻ (phosphate) at high pH
The pKa values associated with these equilibria will determine the charge of the head group at a given pH. This change in ionization affects the electrostatic interactions between the head groups, which in turn influences properties like the CMC, micelle size and shape, and the molecule's ability to adsorb onto surfaces. These pH-dependent electrostatic interactions are crucial for its function in applications such as emulsification and nanoparticle stabilization.
Table 5: Summary of Physicochemical Properties and Measurement Techniques
| Property | Description | Typical Measurement Technique |
|---|---|---|
| Surface Activity | Tendency to adsorb at interfaces and lower surface tension. | Tensiometry (e.g., Du Noüy ring or Wilhelmy plate) |
| Critical Micelle Concentration (CMC) | Concentration at which micelles begin to form. | Surface tension, conductivity, fluorescence spectroscopy |
| Acid Dissociation Constants (pKa) | Measures of the strength of the acidic phosphate protons. | Potentiometric titration |
| Aggregation Behavior | Size and shape of self-assembled structures (micelles). | Dynamic Light Scattering (DLS), Small-Angle Neutron Scattering (SANS) |
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a standard method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. researchgate.net It is widely used to describe the structural and electronic properties of many-body systems. mdpi.com
Geometry Optimization and Electronic Structure Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the hexyl dihydrogen phosphate (B84403) molecule, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related phosphate compounds, P-O bond distances have been calculated to be around 1.5 Å and 1.6 Å, with P-OH bond distances at 1.7 Å. mdpi.com
Once the optimized geometry is obtained, various electronic properties can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity, stability, and optical properties. A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. uctm.edu
The Molecular Electrostatic Potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For hexyl dihydrogen phosphate, the MEP would show a high negative potential around the oxygen atoms of the phosphate group, indicating their susceptibility to electrophilic attack and their ability to form hydrogen bonds. uctm.edu
| Property | Description | Typical Calculated Values for Similar Structures |
|---|---|---|
| P-O Bond Distance | The distance between the phosphorus atom and a non-protonated oxygen atom. | ~1.5 Å mdpi.com |
| P-OH Bond Distance | The distance between the phosphorus atom and an oxygen atom in a hydroxyl group. | ~1.7 Å mdpi.com |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity. | Varies depending on specific structure and computational level. uctm.edu |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | Negative potential localized on phosphate oxygens. uctm.edu |
Molecular Dynamics Simulations for Dynamic Intermolecular Interactions
While DFT provides a static picture, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. For this compound, MD simulations can be used to understand its interactions with other molecules, such as water, solvents, or biological macromolecules. researchgate.netacs.org
These simulations can reveal details about hydrogen bonding networks, the orientation of this compound at interfaces, and its diffusion in solution. For example, MD simulations have been used to study the interaction of similar phosphate-containing molecules with proteins, providing insights into binding modes and energetics. vulcanchem.com The simulations typically involve placing the molecule in a simulated environment, such as a box of water molecules, and observing its behavior under specific temperature and pressure conditions. vulcanchem.com
COSMO-RS Based Investigations for Physicochemical Property Prediction
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful method for predicting the thermodynamic properties of fluids and liquid mixtures based on quantum chemical calculations. rsc.orgresearchgate.net It is particularly useful for predicting properties like solubility, partitioning coefficients, and vapor pressure. scm.com
For this compound, COSMO-RS can be used to predict its behavior in different solvents and its potential for specific applications. For instance, COSMO-RS analysis can elucidate hydrogen bonding characteristics by examining the molecule's σ-profile and σ-potential. researchgate.net This can help in understanding its potential as a gas hydrate (B1144303) inhibitor, where the ability to form strong hydrogen bonds with water is crucial. researchgate.net The method has been successfully applied to screen ionic liquids for applications like SO2 capture and to understand the inhibition mechanism of gas hydrates. rsc.orgresearchgate.net
Computational Elucidation of Reaction Pathways and Catalytic Mechanisms
Computational methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation barriers and reaction thermodynamics, providing a deeper understanding of the reaction pathway. mdpi.com
For reactions involving this compound, such as its synthesis or its role in catalysis, computational studies can identify the most likely mechanism. For example, in the study of similar organophosphorus compounds, DFT calculations have been used to propose reaction pathways and explain the role of catalysts. rsc.org These computational approaches can also model the role of solvent and other environmental factors on the reaction. mdpi.com
Thermodynamic Modeling of Solution Behavior
Understanding the behavior of this compound in solution is critical for many of its applications. Thermodynamic models are used to describe and predict the properties of liquid mixtures, such as phase equilibria and excess properties.
The Nonrandom Two-Liquid (NRTL) model is a widely used activity coefficient model for correlating the phase equilibria of liquid-liquid systems. researchgate.net For systems containing this compound, the NRTL model could be used to correlate experimental liquid-liquid equilibrium data, which is essential for designing separation and extraction processes. researchgate.net The model's binary interaction parameters are typically fitted to experimental data. researchgate.net
The Gibbs-Helmholtz equation relates the temperature dependence of the Gibbs free energy to the enthalpy of the system. In the context of solution thermodynamics, it can be used in conjunction with models like NRTL to describe the temperature dependence of mixing enthalpies. acs.org For example, the mixing enthalpies of ionic liquids with solvents have been successfully described using the NRTL model and the Gibbs-Helmholtz equation. acs.org
| Model/Equation | Description | Application for this compound |
|---|---|---|
| Nonrandom Two-Liquid (NRTL) Model | An activity coefficient model used to describe the phase behavior of liquid mixtures. researchgate.net | Correlating liquid-liquid equilibrium data for systems containing this compound to aid in process design. researchgate.net |
| Gibbs-Helmholtz Equation | Relates changes in Gibbs free energy to enthalpy and temperature. acs.org | Describing the temperature dependence of mixing properties when combined with activity coefficient models. acs.org |
Future Research Directions and Emerging Trends
Rational Design of Novel Hexyl Dihydrogen Phosphate (B84403) Derivatives with Tailored Functionality
The rational design of new derivatives of hexyl dihydrogen phosphate is a key area of future research, aiming to create molecules with specific, enhanced properties. By modifying the structure of this compound, scientists can fine-tune its functionality for various applications.
One approach involves altering the alkyl chain length. For instance, increasing the chain length from hexyl to octyl has been shown to improve selectivity for certain biological targets, such as the PLK1 PBD, a protein involved in cell division. nih.gov Further extending the alkyl chain to twelve carbons can significantly enhance binding affinity. nih.gov The introduction of different functional groups to the hexyl chain or the phosphate group is another strategy. For example, adding methyl or methoxy (B1213986) groups can lead to derivatives with increased selectivity for specific enzymes. nih.gov
The development of ionic liquids based on phosphonium (B103445) cations, such as those derived from hexyl phosphonium, is also a promising area. These ionic liquids exhibit high thermal stability and low volatility, making them suitable for various chemical processes. The design of these derivatives often employs computational modeling to predict their properties and guide their synthesis. vulcanchem.com
Table 1: Examples of Rationally Designed Phosphate Derivatives and Their Properties
| Derivative Class | Modification | Observed/Predicted Property | Potential Application |
| Alkyl Phosphate Analogues | Increased alkyl chain length (e.g., C8, C12) | Enhanced binding affinity and selectivity for biological targets. nih.gov | Targeted therapeutics |
| Substituted Phenyl Phosphates | Addition of methyl or methoxy groups | Increased enzymatic selectivity. nih.gov | Enzyme inhibition studies |
| Phosphonium Ionic Liquids | Tributyl(hexyl)phosphonium cation | High thermal stability, effective catalyst solvent. | Industrial catalysis |
Expansion into Unexplored Catalytic Applications and Deeper Mechanistic Insights
While this compound and its derivatives have shown promise in catalysis, there is significant potential to expand their applications and deepen the understanding of their reaction mechanisms. Organophosphates can act as catalysts in a variety of organic reactions. acs.org
Future research will likely focus on exploring the use of this compound-based catalysts in novel synthetic transformations. This includes their application in asymmetric catalysis, where the chiral environment provided by a modified phosphate group can lead to the selective formation of one enantiomer of a product. acs.orgacs.org The development of supported catalysts, where the phosphate moiety is anchored to a solid support, is another area of interest, as this can facilitate catalyst recovery and reuse. acs.org
Gaining deeper mechanistic insights into how these catalysts function is crucial for their optimization. acs.org Techniques such as in-situ NMR spectroscopy and ESI-HRMS can be used to identify and characterize reaction intermediates, providing a clearer picture of the catalytic cycle. acs.org Computational studies, including Density Functional Theory (DFT) calculations, can also be employed to model reaction pathways and understand the energetics of the catalytic process. acs.org
Integration into Advanced Materials and Optimization of Performance Metrics
The unique properties of this compound and its derivatives make them attractive candidates for integration into advanced materials. Their amphiphilic nature, with a hydrophilic phosphate head and a hydrophobic hexyl tail, allows them to self-assemble into organized structures, which can be exploited in materials science. ontosight.ai
One area of exploration is the use of these compounds as components of liquid crystals. The length and structure of the alkyl chain can influence the thermal stability and mesogenic properties of the resulting materials. Another application is in the formation of stable emulsions and liposomes for drug delivery systems, where the phosphate group can enhance the encapsulation and bioavailability of poorly soluble drugs.
Furthermore, this compound derivatives are being investigated as components of nanomaterials. For example, they can act as stabilizing ligands for metal nanoparticles, preventing their aggregation and enhancing their catalytic activity in aqueous media. The optimization of these materials will involve systematically varying the structure of the phosphate derivative and correlating these changes with performance metrics such as thermal stability, dielectric anisotropy, and catalytic efficiency.
Enhanced Understanding of Biological Interactions and Undiscovered Biochemical Roles
The phosphate group is a ubiquitous component of biological systems, playing a critical role in everything from energy transfer to signal transduction. gonzaga.edu While the biological interactions of simple alkyl phosphates like this compound are not as well-defined as their more complex counterparts, there is growing interest in understanding their potential biochemical roles.
Research in this area will focus on how these molecules interact with biological membranes and proteins. The amphiphilic nature of this compound suggests it could interact with lipid bilayers, potentially affecting membrane fluidity and permeability. ontosight.ai Studies have also shown that alkyl phosphates can interact with specific enzyme active sites, acting as inhibitors or modulators of enzyme activity. vulcanchem.com
Future investigations may uncover novel biochemical roles for this compound and its metabolites. This could involve their participation in cellular signaling pathways or their function as metabolic intermediates. ontosight.ai Techniques such as biophysical analysis and in silico molecular docking will be instrumental in elucidating these interactions at a molecular level. researchgate.netmdpi.com
Synergistic Combination of State-of-the-Art Analytical and Computational Methodologies for Holistic Characterization
A comprehensive understanding of this compound and its derivatives requires a multi-faceted approach that combines advanced analytical techniques with powerful computational methods. This synergistic approach allows for a holistic characterization of these compounds, from their fundamental physical properties to their complex interactions in various systems.
Analytical techniques play a crucial role in characterizing the structure, purity, and behavior of these compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for elucidating the molecular structure. nih.govnih.gov
Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is used to identify and quantify the compound and its metabolites. mdpi.comresearchgate.net
X-ray Crystallography provides definitive information about the three-dimensional structure of crystalline derivatives. researchgate.netacs.org
Spectroscopic methods like FT-IR and UV-Vis provide information about functional groups and electronic transitions. researchgate.netresearchgate.net
Thermal analysis techniques (TGA-DTA, DSC) are used to determine thermal stability. researchgate.nettandfonline.com
Computational methodologies provide valuable insights that complement experimental data.
Density Functional Theory (DFT) calculations can be used to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.nettandfonline.com
Molecular Docking simulations can predict how these molecules bind to biological targets like proteins. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of derivatives with their biological activity or physical properties. rsc.org
Hirshfeld surface analysis can be used to visualize and quantify intermolecular interactions in the solid state. tandfonline.com
By integrating these diverse methodologies, researchers can build a comprehensive picture of the structure-property-activity relationships of this compound and its derivatives, paving the way for their rational design and application in a wide range of fields.
Q & A
What are the established synthesis methods for hexyl dihydrogen phosphate, and how can purity be optimized?
Level: Basic
this compound is typically synthesized via esterification reactions between phosphoric acid and hexanol, often catalyzed by acidic or enzymatic agents. Purification commonly involves solvent extraction, recrystallization, or chromatography. For example, neutralization with alkaline solutions followed by vacuum distillation can yield high-purity products . Optimization of purity requires monitoring reaction parameters (e.g., molar ratios, temperature) using techniques like HPLC or titration to track unreacted precursors.
What characterization techniques are critical for verifying the structural integrity of this compound?
Level: Basic
Key techniques include:
- X-ray Diffraction (XRD): Identifies crystalline phases and confirms molecular packing .
- NMR Spectroscopy (¹H, ³¹P): Resolves proton environments and phosphorus bonding, distinguishing mono-/di-esters .
- FT-IR Spectroscopy: Detects functional groups (e.g., P=O, P-O-C) .
- Elemental Analysis: Validates C, H, P, and O content.
For quantitative analysis, coupling these methods with mass spectrometry enhances accuracy .
How is this compound applied in analytical chemistry methodologies?
Level: Basic
It serves as:
- Buffer Component: Adjusts pH in chromatographic mobile phases (e.g., HPLC) due to its pKa near physiological ranges .
- Chelating Agent: Binds metal ions in spectrophotometric assays, reducing interference .
- Extraction Solvent: Enhances recovery of polar analytes in liquid-liquid extractions .
Method validation requires testing buffer stability and ion-binding efficiency under varying temperatures and ionic strengths .
How can experimental design frameworks optimize this compound’s role in biocatalytic processes?
Level: Advanced
Factorial designs (e.g., Box-Behnken, Central Composite) are effective for optimizing parameters like pH, concentration, and temperature. For instance:
- Two-Level Factorial Design: Identifies significant factors (e.g., phosphate concentration, agitation rate) in enzyme production .
- Response Surface Methodology (RSM): Models non-linear interactions between variables, enabling prediction of optimal conditions .
ANOVA validates model significance, while regression analysis quantifies factor contributions .
What mechanisms govern this compound’s interactions with supramolecular hosts or composite materials?
Level: Advanced
- Chelation Dynamics: The phosphate group binds to macrocyclic hosts (e.g., sapphyrins) via hydrogen bonding and electrostatic interactions, stabilizing 1:1 or 1:2 complexes. Solid-state studies (XRD) and solution-phase ³¹P NMR elucidate binding stoichiometry .
- Material Modification: In composites (e.g., magnesium oxysulfate cement), it alters hydration kinetics by adsorbing onto particle surfaces, delaying crystallization and enhancing mechanical strength. XRD and compressive strength tests quantify phase transitions .
What safety protocols are essential for handling this compound in laboratory settings?
Level: Advanced
- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste Management: Neutralize acidic waste with bicarbonate before disposal. Segregate organic-phosphate waste for specialized treatment .
- Ventilation: Use fume hoods during synthesis to mitigate vapor exposure.
- Spill Response: Absorb with inert materials (e.g., vermiculite) and rinse with copious water .
How does this compound influence crystallization processes in inorganic systems?
Level: Advanced
In crystallization studies (e.g., ammonium dihydrogen phosphate systems), it acts as a habit modifier by adsorbing onto crystal faces, altering growth rates. Metastable zone width (MSZW) analysis and solubility curves (via gravimetry or spectroscopy) quantify its impact. Impurities like Mg²⁺ or SO₄²⁻ can synergistically affect nucleation kinetics, requiring controlled ionic strength .
What advanced analytical approaches resolve contradictions in phosphate speciation studies?
Level: Advanced
- Ion Chromatography (IC): Separates and quantifies mono-/di-hydrogen phosphate ions in aqueous systems .
- Isothermal Titration Calorimetry (ITC): Measures binding thermodynamics with metals or organic hosts, clarifying speciation under varying pH .
- Molecular Dynamics Simulations: Predict solvation effects and ion-pair formation, complementing experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
